![molecular formula C8H13Cl2F2N3 B2892153 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride CAS No. 2375273-04-2](/img/structure/B2892153.png)
5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2F2N3 and its molecular weight is 260.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine; dihydrochloride is a member of the pyrazole family, known for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₉H₁₁F₂N₃
- Molecular Weight : 201.2 g/mol
- CAS Number : 725699-03-6
The difluoromethyl group in its structure is believed to enhance biological activity by improving lipophilicity and bioavailability.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, compounds similar to 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine have shown promising results against various cancer cell lines:
- Inhibition of BRAF(V600E) : Pyrazole derivatives exhibit significant inhibitory activity against this mutation commonly found in melanoma .
- Synergistic Effects with Doxorubicin : In vitro studies demonstrated that certain pyrazole compounds enhanced the cytotoxicity of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231) through a synergistic mechanism .
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities. For instance:
- Inhibition of Inflammatory Pathways : Some pyrazoles have been shown to inhibit key inflammatory mediators, which could be beneficial in treating chronic inflammatory diseases .
- Antimicrobial Efficacy : Studies have indicated that specific pyrazole compounds possess antibacterial properties against a range of pathogens, supporting their potential use in infectious disease management .
The biological activity of 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It has been suggested that pyrazoles can modulate signaling pathways related to cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives. Modifications in the structure can lead to variations in biological activity:
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased potency against cancer cells |
Alteration of substituents | Changes in lipophilicity and bioavailability |
Study 1: Antitumor Efficacy
A study investigated the effects of a series of pyrazole derivatives on breast cancer cell lines. The findings revealed that derivatives with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents. The combination with doxorubicin resulted in a notable increase in apoptosis rates among MDA-MB-231 cells .
Study 2: Anti-inflammatory Action
Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that these compounds effectively reduced pro-inflammatory cytokine levels in vitro, suggesting their potential for treating inflammatory diseases such as rheumatoid arthritis .
属性
IUPAC Name |
5-(difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3.2ClH/c1-13-7-3-2-5(8(9)10)12-6(7)4-11-13;;/h4-5,8,12H,2-3H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPYKAVSXVPDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(CC2)C(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。